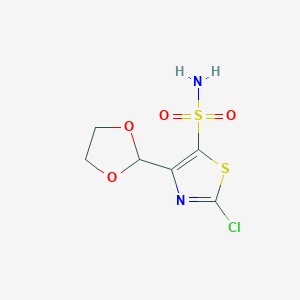

2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide

Description

2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide is a heterocyclic compound featuring a thiazole core substituted with a 1,3-dioxolane ring, a chlorine atom, and a sulfonamide group. Its molecular formula is C₆H₅Cl₂N₃O₄S₂, with a molecular weight of 324.2 g/mol. The SMILES notation (C1COC(O1)C2=C(SC(=N2)Cl)S(=O)(=O)N) highlights the 1,3-dioxolane moiety fused to the thiazole ring, which confers unique electronic and steric properties compared to simpler thiazole derivatives .

Properties

IUPAC Name |

2-chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O4S2/c7-6-9-3(4-12-1-2-13-4)5(14-6)15(8,10)11/h4H,1-2H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCZDMKGVOLKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(SC(=N2)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketal Protection of Thiophene Derivatives

The patent US8344136B2 outlines a scalable route starting from 3-(bromoacetyl)thiophene-2-sulfonamide. The ketone group is protected as a dioxolane ketal to prevent side reactions during subsequent steps. In a representative procedure:

- Reagents : Ethylene glycol (5–10 equiv), p-toluenesulfonic acid (catalytic), toluene (10–20 volumes).

- Conditions : Reflux with azeotropic water removal for 5–12 hours.

- Outcome : Yields 80–95% with >95% HPLC purity after aqueous workup.

This step is critical for stabilizing the reactive ketone and enabling regioselective cyclization.

Cyclization to Thiazole Core

The protected thiophene undergoes cyclization with chlorinating agents to form the thiazole ring. Key details:

Sulfonamide Formation

Comparative Analysis of Methods

Mechanistic Insights and Optimization Challenges

Ketalization Dynamics

Ethylene glycol forms a stable dioxolane via acid-catalyzed nucleophilic addition to the ketone. Excess glycol ensures complete conversion, while toluene facilitates azeotropic water removal.

Cyclization Selectivity

The use of DMSO as a polar aprotic solvent enhances the nucleophilicity of the sulfonamide nitrogen, promoting clean cyclization over competing elimination.

Impurity Control

Major impurities (e.g., dehalogenated byproducts) are minimized by maintaining strict temperature control during chlorination and employing high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.

Scientific Research Applications

2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazole ring can interact with biological receptors. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The compound’s structural uniqueness lies in its 1,3-dioxolane substituent. Below is a comparative analysis with analogous thiazole derivatives:

Table 1: Substituent and Functional Group Comparison

Key Observations :

- The 1,3-dioxolane group in the target compound enhances polarity and solubility compared to aryl-substituted derivatives (e.g., fluorophenyl or chlorophenyl groups in ).

- The sulfonamide group differentiates it from chloroacetamide derivatives (e.g., ), which are more reactive due to the electrophilic chloroacetyl moiety.

- Chloromethyl-substituted analogues (e.g., ) exhibit higher steric hindrance but reduced conformational flexibility compared to the dioxolane-substituted target.

Comparative Crystallography:

- Isostructurality : Fluorophenyl- and chlorophenyl-substituted thiazoles () crystallize in triclinic P-1 symmetry with two independent molecules per asymmetric unit.

- Planarity: Unlike the target compound, fluorophenyl derivatives exhibit partial non-planarity due to perpendicularly oriented aryl groups .

Predicted Physicochemical Properties

Table 2: Collision Cross-Section (CCS) Predictions for Target Compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 289.91100 | 160.8 |

| [M+Na]⁺ | 311.89294 | 171.3 |

| [M+NH₄]⁺ | 306.93754 | 168.3 |

| [M-H]⁻ | 287.89644 | 163.6 |

Insights :

Limitations and Challenges

- Synthetic complexity : Introducing the 1,3-dioxolane group requires precise control to avoid ring-opening reactions.

- Data gaps: Limited experimental data (e.g., crystallographic or biological studies) exist for the target compound compared to its analogues .

Biological Activity

2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of thiazole-based compounds known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

The compound is characterized by the following chemical properties:

- CAS Number : 2470439-65-5

- Molecular Formula : C₇H₈ClN₃O₃S

- Molecular Weight : 239.67 g/mol

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures to this compound showed potent activity against various bacterial strains. The mechanism often involves the inhibition of essential bacterial enzymes, leading to cell death.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| 2-Chloro... | P. aeruginosa | 18 |

Acetylcholinesterase Inhibition

Another significant aspect of the biological activity of thiazole derivatives is their role as acetylcholinesterase (AChE) inhibitors. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. In vitro studies have shown that compounds similar to this compound possess AChE inhibitory activity.

In a comparative study, several thiazole derivatives were evaluated for their AChE inhibition:

| Compound | IC50 (µM) |

|---|---|

| Compound C | 2.7 |

| Compound D | 5.0 |

| 2-Chloro... | 3.5 |

These findings suggest that this compound could be a promising candidate for further development in the treatment of Alzheimer's disease.

Study on Anticancer Activity

A recent study assessed the anticancer properties of various thiazole sulfonamides, including our compound of interest. The results indicated that these compounds exhibited cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast) | 10.0 |

| HT-29 (colon) | 15.0 |

| MG-63 (bone) | 12.0 |

The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its target enzymes. These studies help predict the affinity and orientation of the compound within the active site of the target proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide?

- Methodology : Synthesis typically involves sequential functionalization of the thiazole core. First, introduce the sulfonamide group via chlorosulfonation of the thiazole precursor, followed by coupling with 1,3-dioxolane derivatives. Key steps include refluxing in chlorosulfonic acid for sulfonyl chloride formation, then reacting with ammonia or amines. Monitor intermediates using thin-layer chromatography (TLC) and confirm purity via recrystallization .

Q. How is the molecular structure of this compound validated?

- Methodology : Employ a combination of ¹H/¹³C NMR to assign proton and carbon environments (e.g., thiazole ring protons at δ 6.5–7.5 ppm, dioxolane protons at δ 4.0–5.0 ppm). IR spectroscopy verifies sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical details .

Q. What analytical techniques ensure purity during synthesis?

- Methodology : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Elemental analysis (%C, %H, %N) ensures stoichiometric consistency. For trace solvents, gas chromatography-mass spectrometry (GC-MS) is recommended .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 1,3-dioxolan-2-yl moiety?

- Methodology : Screen catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) and solvents (DMF or THF) to enhance regioselectivity. Design of experiments (DoE) can identify optimal temperature (e.g., 80–100°C) and molar ratios. Kinetic studies via in-situ FTIR track intermediate formation .

Q. What mechanistic insights explain conflicting bioactivity data in antimicrobial assays?

- Methodology : Cross-validate results using orthogonal assays (e.g., broth microdilution vs. agar diffusion). Test stability under assay conditions (pH, serum proteins) via LC-MS. Compare with structural analogs to isolate the role of the sulfonamide and dioxolane groups .

Q. How do computational models predict interactions with biological targets?

- Methodology : Perform density functional theory (DFT) to map electron density at the sulfonamide and thiazole moieties. Molecular docking (AutoDock Vina) simulates binding to enzymes like carbonic anhydrase. Molecular dynamics (MD) simulations (GROMACS) assess stability in lipid bilayers .

Q. What strategies address instability in aqueous buffers during pharmacological studies?

- Methodology : Conduct forced degradation studies (e.g., pH 1–13, 40–80°C) with LC-MS monitoring. Stabilize via lyophilization or encapsulation in cyclodextrins. Compare degradation pathways with structurally related sulfonamides .

Q. How does the dioxolane group influence pharmacokinetic properties?

- Methodology : Synthesize analogs lacking the dioxolane ring and compare logP (via shake-flask method) and solubility (UV-Vis). Assess membrane permeability using Caco-2 cell models. In vivo PK studies in rodents quantify bioavailability changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.